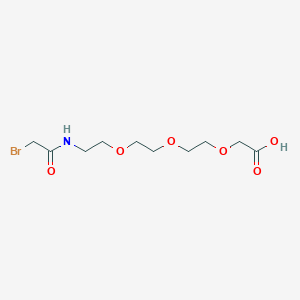
ブロモアセトアミド-PEG3-C1-酸
説明
(2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, also known as BAEA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BAEA is a synthetic compound that was first synthesized in 2014, and since then, it has been studied extensively for its unique properties and potential uses.
科学的研究の応用
(2-(2-(2-((2-ブロモアセチル)アミノ)エトキシ)エトキシ)エトキシ)酢酸\text{(2-(2-(2-((2-ブロモアセチル)アミノ)エトキシ)エトキシ)エトキシ)酢酸}(2-(2-(2-((2-ブロモアセチル)アミノ)エトキシ)エトキシ)エトキシ)酢酸
or2-[2-[2-[2-[(2-ブロモアセチル)アミノ]エトキシ]エトキシ]エトキシ]酢酸\text{2-[2-[2-[2-[(2-ブロモアセチル)アミノ]エトキシ]エトキシ]エトキシ]酢酸}2-[2-[2-[2-[(2-ブロモアセチル)アミノ]エトキシ]エトキシ]エトキシ]酢酸
:PROTACリンカー合成
ブロモアセトアミド-PEG3-C1-酸: は主にPEGベースのPROTACリンカーとして使用されます。PROTAC(プロテオリシス標的化キメラ)は、細胞内の特定のタンパク質を分解するように設計された分子です。PROTACは、リンカーで接続された2つの異なるリガンドで構成されています。1つのリガンドはE3ユビキチンリガーゼに結合し、もう1つのリガンドは標的タンパク質に結合します。 ブロモアセトアミド-PEG3-C1-酸のPROTAC合成における使用は、細胞内のユビキチン-プロテアソーム系を利用して、標的タンパク質を選択的に分解します .
作用機序
将来の方向性
The use of this compound in the synthesis of PROTACs represents a promising approach for the development of targeted therapy drugs . Further research and development in this area could lead to new treatments for a variety of diseases.
特性
IUPAC Name |
2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSICXMSXKITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169595 | |
| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173323-22-3 | |
| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid in the context of the research?
A1: (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid, alongside two other compounds, was synthesized and studied for its potential use as a heterobifunctional cross-linking reagent. [] Specifically, the researchers aimed to use this compound to conjugate peptides to liposomes. This conjugation is a crucial step in developing liposomal constructs for immunization purposes, such as in synthetic vaccination formulations. []
Q2: How does the structure of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid contribute to its function?
A2: The compound features a hydrophilic polyoxyethylene chain, which acts as a spacer arm. [] This spacer arm is believed to offer two key advantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)

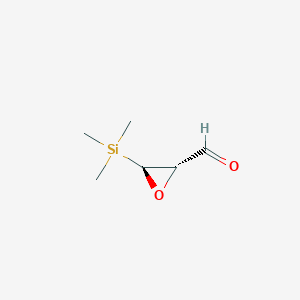
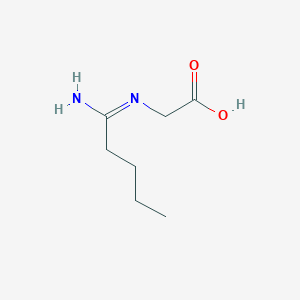
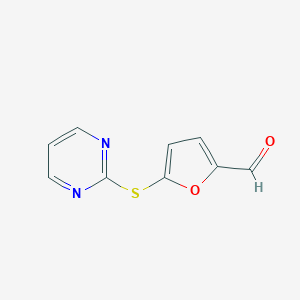
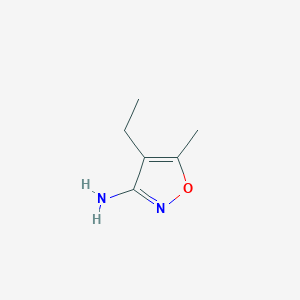


![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
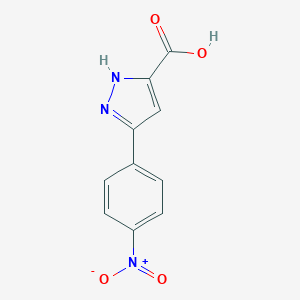
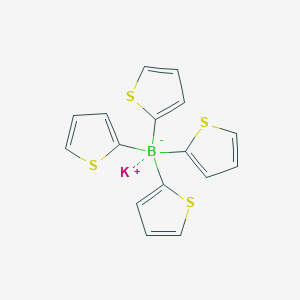
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
